3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
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Description
3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
- Compounds similar to the specified chemical, specifically those derived from 2-amino benzo[d]thiazol, have shown promising antibacterial activity. Notably, certain analogs have been effective against bacteria like Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells (Palkar et al., 2017).
Antitumor Activity
- Some derivatives of the compound, specifically those including a benzo[d]thiazol moiety, have shown potential as antitumor agents. These compounds have been synthesized and characterized, demonstrating significant antitumor effects in various assays (H. Bin, 2015).
Anti-Inflammatory Activity
- Related compounds with a thiazole base have exhibited anti-inflammatory properties. For instance, N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide and its derivatives have shown activity against inflammation, with some compounds demonstrating no adverse effects on myocardial function (Lynch et al., 2006).
Supramolecular Gelators
- N-(thiazol-2-yl)benzamide derivatives, a class to which the specified compound is related, have been found to be effective supramolecular gelators. These compounds have demonstrated the ability to form stable gels in certain solvents, which can be useful in various applications (Yadav & Ballabh, 2020).
Antifungal Agents
- Some related 2-hydroxy benzamide derivatives have been explored for their antifungal properties. These compounds have shown potential in inhibiting fungal growth, suggesting their utility in antifungal applications (Narayana et al., 2004).
Antimicrobial Activity
- Benzamide derivatives with a thiazole component have been synthesized and tested for antimicrobial activity. Some of these compounds have displayed significant activity against various bacterial and fungal species, making them promising candidates for antimicrobial drug development (Chawla, 2016).
EGFR Inhibitors
- Benzamide derivatives, including those with a benzo[d]thiazole structure, have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR). Some compounds in this series have shown efficacy against cancer cell lines expressing high levels of EGFR, indicating their potential as anticancer agents (Zhang et al., 2017).
Properties
IUPAC Name |
3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-4-5-11-27-15-8-6-7-14(12-15)19(24)22-20-21-17-10-9-16(13-18(17)28-20)29(25,26)23(2)3/h6-10,12-13H,4-5,11H2,1-3H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFOAMOBMAJBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.